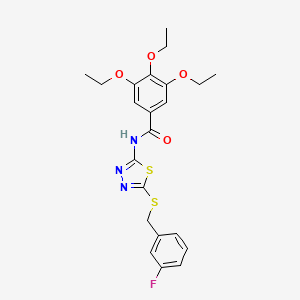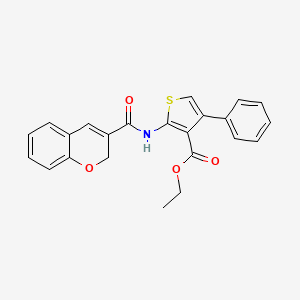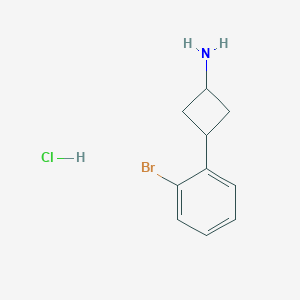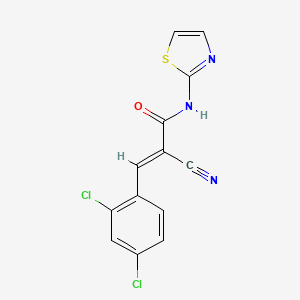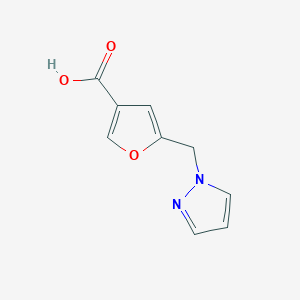
5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid” is a chemical compound with the CAS Number: 1248078-73-0 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 5-(1H-pyrazol-1-ylmethyl)-3-furoic acid .
Molecular Structure Analysis
The InChI code for “5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid” is 1S/C9H8N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Potent Angiotensin II Antagonists
A series of 5-(biphenyl-4-ylmethyl)pyrazoles, which are structurally related to 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid, have been synthesized as potent angiotensin II antagonists. These compounds have shown significant activity in vitro and in vivo, with a particular compound, UR-7280, demonstrating high potency compared to losartan, a commonly used antihypertensive agent (Almansa et al., 1997).
Synthesis of Ester and Amide Derivatives
The 1H-pyrazole-3-carboxylic acid, derived from furan-2,3-dione, can be converted into various ester or amide derivatives. These derivatives have potential for applications in various fields, including pharmaceuticals and materials science (Şener et al., 2002).
Catalytic Synthesis of Antioxidant Agents
A series of derivatives from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated as potential antioxidants. These derivatives exhibited significant in vitro antioxidant activity, highlighting their potential in medicinal chemistry (Prabakaran et al., 2021).
Functionalization and Cyclization Reactions
Functionalization and cyclization reactions involving 1H-pyrazole-3-carboxylic acid and its acid chloride derivatives have been studied, demonstrating the potential of these compounds in the synthesis of various heterocyclic compounds (Akçamur et al., 1997).
Decarboxylative Fluorination
The decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole and furan carboxylic acids, has been developed as an effective method for synthesizing fluorinated compounds, which have widespread applications in pharmaceuticals and agrochemicals (Yuan et al., 2017).
Synthesis of Novel Pyrazole Derivatives with Antimicrobial Activity
Novel pyrazole derivatives containing furan-2-carbohydrazides have been synthesized and evaluated for their antimicrobial activity. These compounds showed potential as new antimicrobial agents (Igidov et al., 2022).
Synthesis of Novel Chitosan Schiff Bases
Heteroaryl pyrazole derivatives, including those derived from furan, have been synthesized and used to form Schiff bases with chitosan. These compounds have been screened for their antimicrobial activity, showing potential in medical applications (Hamed et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
As for future directions, more research is needed to understand the potential applications of “5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid”. Pyrazole derivatives have been studied for their potential in various pharmacological activities , so this compound could have interesting properties worth exploring.
properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYTVZGCIIVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

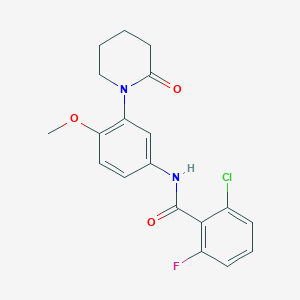
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
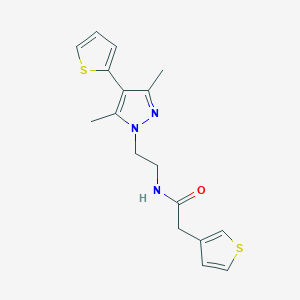
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
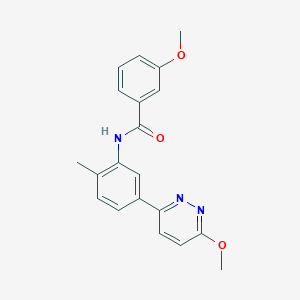
![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)
![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)
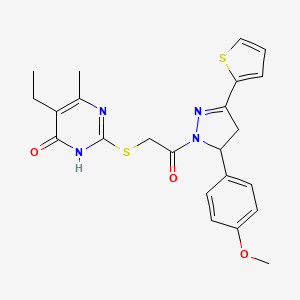
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)
